molecular formula C20H9Na3O8S B1148090 Fluorescein-5(6)-sulfonic acid, trisodium salt CAS No. 445289-99-6

Fluorescein-5(6)-sulfonic acid, trisodium salt

Cat. No.: B1148090
CAS No.: 445289-99-6
M. Wt: 478.32
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Description

Fluorescein-5(6)-sulfonic acid, trisodium salt is a water-soluble derivative of fluorescein, a synthetic organic compound. It is widely used as a fluorescent tracer in various scientific fields due to its high fluorescence quantum yield and photostability. The compound is particularly useful in biological and chemical research for tracking and imaging purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein-5(6)-sulfonic acid, trisodium salt can be synthesized through the sulfonation of fluorescein. The process involves the introduction of sulfonic acid groups into the fluorescein molecule, which enhances its water solubility. The reaction typically occurs under acidic conditions using sulfuric acid or chlorosulfonic acid as sulfonating agents. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the trisodium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where fluorescein is treated with sulfonating agents under controlled temperature and pressure conditions. The product is then purified through crystallization or precipitation methods to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Fluorescein-5(6)-sulfonic acid, trisodium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form hydrofluorescein derivatives.

    Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid groups under mild conditions.

Major Products

    Oxidation: Quinone derivatives of fluorescein.

    Reduction: Hydrofluorescein derivatives.

    Substitution: Various substituted fluorescein derivatives depending on the nucleophile used.

Scientific Research Applications

Fluorescein-5(6)-sulfonic acid, trisodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent tracer in chromatography and electrophoresis.

    Biology: Employed in fluorescence microscopy and flow cytometry for cell and tissue imaging.

    Medicine: Utilized in diagnostic imaging, particularly in ophthalmology for angiography.

    Industry: Applied in the manufacturing of fluorescent dyes and pigments for various industrial processes.

Mechanism of Action

The compound exerts its effects through its fluorescent properties. When exposed to light of a specific wavelength (usually around 494 nm), it absorbs the light energy and re-emits it at a longer wavelength (around 521 nm), producing a bright green fluorescence. This property allows it to be used as a marker or tracer in various applications. The molecular targets and pathways involved include interactions with cellular components and biomolecules that can be visualized using fluorescence-based techniques.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: The parent compound, less water-soluble compared to its sulfonic acid derivative.

    Fluorescein isothiocyanate (FITC): A derivative used for labeling proteins and antibodies.

    Carboxyfluorescein: Another derivative with carboxyl groups, used in similar applications.

Uniqueness

Fluorescein-5(6)-sulfonic acid, trisodium salt is unique due to its enhanced water solubility, making it more suitable for aqueous environments. Its high fluorescence quantum yield and photostability also make it a preferred choice for long-term imaging and tracking studies.

Properties

CAS No.

445289-99-6

Molecular Formula

C20H9Na3O8S

Molecular Weight

478.32

Origin of Product

United States

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